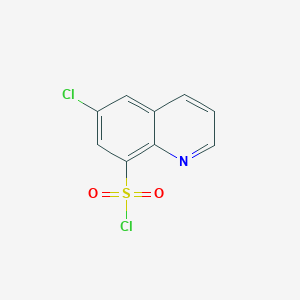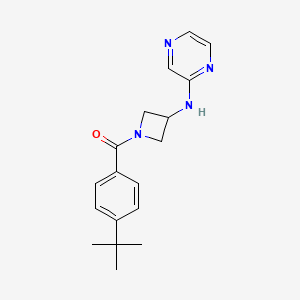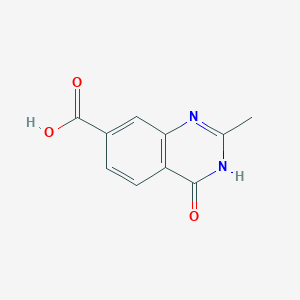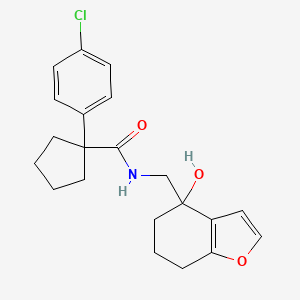![molecular formula C22H20ClN3O3S B2528004 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 899940-92-2](/img/structure/B2528004.png)
2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic molecule that is likely to have significant biological activity given the presence of a benzofuro[3,2-d]pyrimidin core, which is a structure known to exhibit pharmacological properties. Although the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs have been synthesized and studied for their potential as anticancer agents.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved by condensing 3-methoxybenzoic acid with an intermediate that was prepared through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate . This suggests that the synthesis of the compound would also involve multi-step reactions, possibly including the formation of the benzofuro[3,2-d]pyrimidin core, followed by thiation and final acetylation with a chlorophenyl moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of the related compound mentioned above belongs to the tetragonal system with specific geometric bond lengths and angles . Density functional theory (DFT) calculations are often used to compare and validate the experimental data. The molecular electrostatic potential (MEP) surface map is also investigated to understand the electronic properties of the molecule, which are crucial for its interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their HOMO and LUMO energies, which indicate the electron-donating and electron-accepting character, respectively. These properties are essential for understanding how the compound might interact with biological targets, such as enzymes or receptors. The related compound has been shown to possess marked inhibition against various cancer cell lines, suggesting that the compound may also engage in biologically relevant chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. Intermolecular interactions, such as hydrogen bonding and pi-pi stacking, can influence the compound's solubility, stability, and overall behavior in a biological environment. For instance, in the crystal of a related acetamide compound, molecules are linked via C-H...O interactions, forming chains in the crystal lattice . These interactions are important for the compound's physical properties and could also play a role in its biological activity.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
Research has shown the development of various compounds structurally related to 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide, demonstrating antimicrobial and antifungal properties. For example, derivatives of benzothiazole pyrimidine have been synthesized and evaluated for their in vitro antibacterial activity against a range of bacteria including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, as well as for antifungal activity against Aspergillus flavus and Candida albicans. These compounds have shown excellent antibacterial and antifungal activity, surpassing standard drugs in some cases (Maddila, S., Gorle, S., Seshadri, N., Lavanya, P., & Jonnalagadda, S. B., 2016).
Antitumor Activity
Furthermore, the structural framework of 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide has been explored for its potential in antitumor activity. A series of pyrazolo[3,4-d]pyrimidine derivatives, sharing core similarities with the compound , was synthesized and evaluated against human breast adenocarcinoma cell lines. Among these, certain derivatives displayed mild to moderate antitumor activity, offering insights into the compound's potential application in cancer research (El-Morsy, A., El-Sayed, M., & Abulkhair, H. S., 2017).
Enzyme Inhibition for Therapeutic Applications
In the realm of enzyme inhibition, related compounds have been investigated for their ability to act as inhibitors of critical biological pathways. For instance, thiazolopyrimidinone derivatives have been synthesized and assessed for their potential as thymidylate synthase inhibitors. This enzyme is a key target in cancer therapy due to its role in DNA synthesis. Although the specific compound was not directly studied, these related structures provide a basis for understanding how modifications in the chemical structure could lead to significant biological activity, including antitumor effects (Gangjee, A., Qiu, Y., & Kisliuk, R., 2004).
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of benzofuro[3,2-b]pyridine
Mode of Action
It is known that the compound is synthesized through an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This process leads to the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines .
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and dangers in handling and usage. Unfortunately, the specific safety and hazards information for “2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide” is not available in the searched resources .
Orientations Futures
The future directions for research on “2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions are not available in the searched resources .
Propriétés
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-2-3-12-26-21(28)20-19(14-8-4-7-11-17(14)29-20)25-22(26)30-13-18(27)24-16-10-6-5-9-15(16)23/h4-11H,2-3,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDAJLDUVKQCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2527923.png)
![[1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2527924.png)

![[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine](/img/structure/B2527927.png)

![3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine](/img/structure/B2527929.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2527931.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2527933.png)

![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527939.png)
![Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2527940.png)

